3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the benzamide moiety: The final step involves the reaction of the oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: Oxadiazole ring is converted to amines.
Substitution: Benzamide moiety is replaced with nucleophiles.
Scientific Research Applications
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-triazol-2-yl)benzamide: Similar structure but contains three nitrogen atoms in the ring.
Uniqueness
3-methoxy-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-8-6-12(7-9-14)10-16-20-21-18(25-16)19-17(22)13-4-3-5-15(11-13)24-2/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEFFIVEYPDISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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